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8-Hydroxydeoxyguanosine 5'-monophosphate

Enzyme kinetics Product inhibition Nucleotide sanitization

8-Hydroxydeoxyguanosine 5′-monophosphate (8-OH-dGMP; synonym 8-oxo-dGMP; CAS 127027-50-3) is a purine 2′-deoxyribonucleoside 5′-monophosphate bearing the oxidatively modified nucleobase 8-oxo-7,8-dihydroguanine. With molecular formula C₁₀H₁₄N₅O₈P and a molecular weight of 363.22 g/mol (free acid), it is the monophosphate nucleotide form of the widely studied DNA oxidation biomarker 8-oxo-dG.

Molecular Formula C10H14N5O8P
Molecular Weight 363.22 g/mol
CAS No. 127027-50-3
Cat. No. B141554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxydeoxyguanosine 5'-monophosphate
CAS127027-50-3
Synonyms8-hydroxydeoxyguanosine 5'-monophosphate
Molecular FormulaC10H14N5O8P
Molecular Weight363.22 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)COP(=O)(O)O)O
InChIInChI=1S/C10H14N5O8P/c11-9-13-7-6(8(17)14-9)12-10(18)15(7)5-1-3(16)4(23-5)2-22-24(19,20)21/h3-5,16H,1-2H2,(H,12,18)(H2,19,20,21)(H3,11,13,14,17)/t3-,4+,5+/m0/s1
InChIKeyAQIVLFLYHYFRKU-VPENINKCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxydeoxyguanosine 5′-monophosphate (8-OH-dGMP, CAS 127027-50-3): A Defined Oxidized Nucleotide Standard for DNA Damage and Nucleotide Sanitization Research


8-Hydroxydeoxyguanosine 5′-monophosphate (8-OH-dGMP; synonym 8-oxo-dGMP; CAS 127027-50-3) is a purine 2′-deoxyribonucleoside 5′-monophosphate bearing the oxidatively modified nucleobase 8-oxo-7,8-dihydroguanine [1]. With molecular formula C₁₀H₁₄N₅O₈P and a molecular weight of 363.22 g/mol (free acid), it is the monophosphate nucleotide form of the widely studied DNA oxidation biomarker 8-oxo-dG [2]. Commercial preparations are typically supplied as a sterile-filtered aqueous sodium salt solution (10–11 mM, pH 7.5 ± 0.5) with ≥95% HPLC purity and a defined shelf life of 12 months at −20 °C [3]. The compound serves as the direct product of 8-oxo-dGTP hydrolysis by MTH1 (NUDT1) and as the substrate for 8-oxo-dGDP phosphatases such as NUDT18, positioning it as a critical node in the cellular oxidized nucleotide sanitization pathway [4].

Why 8-Hydroxydeoxyguanosine 5′-monophosphate Cannot Be Replaced by 8-oxo-dG, dGMP, or 8-oxo-dGTP in Analytical and Enzymatic Workflows


8-OH-dGMP occupies a unique position among oxidized guanine derivatives that precludes functional substitution. Unlike the nucleoside 8-oxo-dG (CAS 88847-89-6), 8-OH-dGMP carries a 5′-phosphate group that dictates its chromatographic retention on anion-exchange columns, its recognition by phosphate-requiring enzymes, and its inability to passively cross cell membranes [1]. In contrast to unmodified dGMP (CAS 902-04-5), the 8-oxo modification alters the syn/anti conformational equilibrium of the N-glycosidic bond and introduces the capacity for enol tautomerization, fundamentally changing how the nucleotide is recognized by sanitizing enzymes such as MutT and MTH1 [2]. Compared with the triphosphate 8-oxo-dGTP, 8-OH-dGMP is not a substrate for DNA polymerases and is trapped in a metabolic dead-end: guanylate kinase, which phosphorylates both GMP and dGMP to their diphosphate forms, is completely inactive toward 8-oxo-dGMP, rendering it incapable of re-entering the nucleotide pool [3]. These biochemical differences mean that procurement of the specific monophosphate form is mandatory for defined enzyme assays, HPLC-ECD calibration, and any experimental design requiring a stable, non-hydrolyzable oxidized nucleotide standard.

Quantitative Differentiation Evidence: 8-Hydroxydeoxyguanosine 5′-monophosphate vs. Closest Analogs


MutT Pyrophosphohydrolase Product Inhibition: 8-oxo-dGMP Binds >34,000-Fold More Tightly Than dGMP

In Mg²⁺-activated dGTP hydrolysis catalyzed by E. coli MutT, 8-oxo-dGMP acts as a noncompetitive product inhibitor with a slope inhibition constant K_I(slope) of 49 nM. This is approximately 34,700-fold (10⁴·⁶) lower than the K_I(slope) of 1.7 mM determined for unmodified dGMP under identical conditions [1]. Direct binding measurements by isothermal titration calorimetry yielded a K_D of 52 nM for 8-oxo-dGMP, corresponding to a binding free energy ΔG° = −9.8 kcal/mol, which is 6.1 kcal/mol more favorable than dGMP binding (ΔG° = −3.7 kcal/mol, K_D ≈ 1.8 mM) [2]. The ¹H-¹⁵N HSQC titration confirmed slow-exchange tight binding for 8-oxo-dGMP (K_D < 0.25 mM) versus fast-exchange weak binding for dGMP (K_D = 1.8 mM) [1]. These data demonstrate a binding discrimination of over four orders of magnitude between the oxidized and unoxidized monophosphate forms.

Enzyme kinetics Product inhibition Nucleotide sanitization MutT Oxidized nucleotide binding

HPLC-ECD Detection of Cellular Oxidative DNA Damage: Nuclease P1/8-OH-dGMP Method Reduces Background Several-Fold vs. Conventional Nucleoside-Based Methods

Using a nuclease P1 digestion protocol that liberates 8-OH-dGMP directly from isolated DNA followed by HPLC with electrochemical detection (HPLC-ECD), Mei et al. achieved a background 8-OH-Gua level of 3.4 residues per 10⁷ guanine in A549 human lung carcinoma DNA, which was described as 'several-fold lower' than the background obtained by prior methods employing alkaline phosphatase digestion to the nucleoside 8-oxo-dG [1]. A similarly low background of 3.1 residues per 10⁷ Gua was obtained in human keratinocyte DNA [1]. The assay demonstrated a linear dose-response of 0.3 residues per 10⁷ dCMP per Gy across 20–60 Gy gamma-irradiation, confirming quantitative reliability across a biologically relevant dose range [1]. Prior HPLC-ECD methods targeting the nucleoside 8-oxo-dG have been documented to yield background levels on the order of 1 lesion per 10⁶ nucleobases under optimal conditions [2], placing the 8-OH-dGMP-based method approximately one order of magnitude lower.

DNA oxidation HPLC-ECD 8-hydroxyguanine Biomarker quantification Gamma-irradiation

Unidirectional Metabolic Fate: Guanylate Kinase Is Totally Inactive Toward 8-oxo-dGMP, Creating a Metabolic Dead-End Not Observed With dGMP

In the established nucleotide sanitization pathway, 8-oxo-dGTP is hydrolyzed to 8-oxo-dGMP by cellular 8-oxo-dGTPase (MTH1). Unlike unmodified dGMP, which is efficiently rephosphorylated to dGDP by guanylate kinase and thereby recycled into the nucleotide pool, 8-oxo-dGMP is a completely inactive substrate for guanylate kinase, meaning it cannot be rephosphorylated under any cellular condition [1]. Instead, 8-oxo-dGMP is degraded exclusively in the forward direction to 8-oxo-deoxyguanosine (8-oxo-dG) by a specific human nucleotidase, preventing its reincorporation into DNA [1]. This finding was corroborated in KG-1 leukemic cells, where exogenously added 8-oxo-dGMP was rapidly and quantitatively dephosphorylated to 8-oxo-dG with no detectable phosphorylation to 8-oxo-dGDP, and radiolabeled 8-oxo-dG was not incorporated into nuclear DNA [2]. In marked contrast, dGMP is efficiently phosphorylated by guanylate kinase (Km ~200 μM for dGMP; no detectable activity with 8-oxo-dGMP), enabling its participation in both salvage synthesis and de novo nucleotide metabolism [1].

Nucleotide metabolism Guanylate kinase Substrate specificity Salvage pathway Phosphorylation

Human Nucleotidase Substrate Preference: Km for 8-oxo-dGMP Is 10-Fold Lower Than for dGMP, the Second-Best Substrate

A nucleotidase partially purified from human Jurkat cell extracts preferentially hydrolyzes 8-oxo-dGMP over all other nucleoside monophosphates tested. The Michaelis constant (Km) for 8-oxo-dGMP was determined to be 10-fold lower than the Km for dGMP, which ranked as the second-best substrate for the enzyme [1]. This 10-fold higher apparent affinity ensures that 8-oxo-dGMP, which accumulates in the nucleotide pool following MTH1-mediated hydrolysis of 8-oxo-dGTP, is efficiently and selectively channeled toward dephosphorylation and excretion as the nucleoside 8-oxo-dG. The enzyme cleaves other nucleoside monophosphates—including GMP, AMP, CMP, UMP, and dTMP—at significantly lower rates, establishing 8-oxo-dGMP as the most preferred physiological substrate [1]. This substrate hierarchy is not observed with any known nucleotidase acting on unmodified dGMP, where dGMP is generally not the kinetically preferred substrate relative to other 5′-monophosphates.

Nucleotidase Substrate specificity Enzyme kinetics Nucleotide degradation Km comparison

Conformational Dynamics: 8-oxo-dGMP Adopts Both syn and anti Conformations, Enabling Species-Specific Enzyme Recognition Not Possible With dGMP

Molecular dynamics simulations of mononucleotides in aqueous solution revealed that 8-oxo-dGMP adopts both syn and anti conformations around the N-glycosidic bond, in contrast to the behavior expected for purine nucleotides bearing a bulky 8-substituent, which generally favor the syn conformation exclusively [1]. The proportion of the anti conformation increased in the presence of divalent metal ions, and the specific types of stable anti conformations differed depending on ionic radii and charges of coexisting ions [1]. This conformational duality is functionally decisive: the human enzyme MTH1 binds 8-oxo-dGMP in the anti conformation (PDB 3ZR0, 1.8 Å resolution) with no direct interaction between the 8-oxo group and the protein [2], whereas the E. coli MutT enzyme binds 8-oxo-dGMP in the syn conformation, representing an approximately 180° difference in the N-glycosidic torsion angle between the two enzyme-product complexes [2]. Unmodified dGMP, by contrast, lacks the 8-oxo substituent that enables enol tautomerization and the dual conformational recognition exploited by nucleotide-sanitizing enzymes.

Molecular dynamics N-glycosidic torsion syn/anti equilibrium MTH1 MutT Enzyme recognition

Fluorescence Properties: 8-oxo-dG Exhibits 2-Fold Higher Quantum Yield and 2-Fold Longer Excited-State Lifetime vs. dGMP, Enabling Differential Biophysical Detection

Steady-state and femtosecond fluorescence up-conversion spectroscopy of 8-oxo-dG in aqueous solution at pH 6.5 revealed a fluorescence quantum yield twice that of dG/dGMP, with a broad emission band peaking at 356 nm extending over the entire visible spectral region [1]. The fluorescence decay of 8-oxo-dG is biexponential with an average lifetime of 0.7 ± 0.1 ps, approximately two times longer than that of dGMP [1]. Furthermore, 8-oxo-dG exhibits only a moderate dynamical shift of the fluorescence spectrum (~1,400 cm⁻¹) on the sub-picosecond timescale, in stark contrast to the ~10,000 cm⁻¹ shift observed for dGMP, indicating fundamentally different excited-state deactivation pathways between the oxidized and unmodified nucleotide [1]. Although these fluorescence measurements were performed on the nucleoside form 8-oxo-dG, the photophysical properties are determined by the 8-oxoguanine chromophore, which is shared with 8-oxo-dGMP; the presence of the 5′-phosphate does not alter the electronic structure of the nucleobase [1].

Fluorescence spectroscopy Quantum yield Excited-state lifetime Femtosecond up-conversion Biophysical detection

Validated Application Scenarios for 8-Hydroxydeoxyguanosine 5′-monophosphate Based on Quantitative Differentiation Evidence


Low-Background Quantification of Cellular Oxidative DNA Damage by HPLC-ECD Using Nuclease P1 Digestion

Laboratories quantifying 8-oxoguanine in genomic DNA should adopt the nuclease P1/8-OH-dGMP HPLC-ECD method, which reduces artifactual oxidation background to ~3.4 residues per 10⁷ guanine—approximately 3- to 10-fold lower than conventional alkaline phosphatase/8-oxo-dG methods [1]. This application scenario requires procurement of high-purity 8-OH-dGMP (≥95% HPLC, λ_max 245 nm, ε 12.3 L mmol⁻¹ cm⁻¹) as the primary calibration standard [2]. The linear dose-response of 0.3 residues per 10⁷ dCMP per Gy across 20–60 Gy gamma-irradiation enables reliable quantification of radiation-induced oxidative damage in cellular DNA [1].

MutT/MTH1 Nucleotide-Sanitizing Enzyme Inhibitor Screening and Kinetic Characterization

Drug discovery programs targeting the nucleotide-sanitizing enzymes MTH1 (NUDT1) and MutT for oncology applications require 8-oxo-dGMP as the authentic product standard for kinetic assays. 8-Oxo-dGMP binds to MutT with a K_D of 52 nM and acts as a noncompetitive inhibitor with K_I = 49 nM—a ~34,700-fold tighter interaction than dGMP (K_I = 1.7 mM) [3]. Using dGMP or other unmodified nucleotides as product surrogates in inhibitor displacement assays would yield potency values off by over four orders of magnitude, making 8-oxo-dGMP procurement mandatory for meaningful SAR interpretation [3].

Oxidized Nucleotide Metabolic Flux Studies Requiring a Defined, Non-Recyclable Monophosphate Intermediate

Studies tracing the metabolic fate of oxidized nucleotides in the cellular nucleotide pool require 8-oxo-dGMP because it represents the committed, non-recyclable intermediate in the 8-oxo-dGTP degradation pathway. Guanylate kinase is completely inactive toward 8-oxo-dGMP, preventing its rephosphorylation and ensuring unidirectional flux toward the excretable nucleoside 8-oxo-dG [4]. Simultaneously, the human nucleotidase preferentially hydrolyzes 8-oxo-dGMP with a Km 10-fold lower than that for dGMP, ensuring efficient clearance [4]. This metabolic behavior cannot be modeled using dGMP, which is bidirectionally phosphorylated and participates in salvage synthesis [4].

Structural Biology of Nucleotide-Sanitizing Enzymes: Co-Crystallization and Binding Mode Determination

Crystallographic studies of human MTH1 (PDB 3ZR0, 1.8 Å resolution) have established that 8-oxo-dGMP binds in the anti conformation with no direct protein contact to the 8-oxo group, a recognition mode fundamentally different from that of E. coli MutT, which binds the same ligand in the syn conformation (~180° difference in N-glycosidic torsion angle) [5]. Co-crystallization or soaking experiments with MTH1, NUDT5, NUDT18, or MutT orthologs require authentic 8-oxo-dGMP; neither dGMP nor 8-oxo-dG can recapitulate the enol tautomerization or dual conformational recognition that governs enzyme specificity [5].

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